![molecular formula C18H28N2O B4652878 N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide](/img/structure/B4652878.png)
N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide
Overview
Description
N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide, also known as MPHP, is a synthetic cathinone that belongs to the class of psychoactive substances. It has gained popularity in the research community due to its potential applications in the field of neuroscience.
Mechanism of Action
N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide acts as a dopamine reuptake inhibitor, increasing the concentration of dopamine in the brain. It also acts as a serotonin reuptake inhibitor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide has been shown to induce hyperactivity, hyperthermia, and anorexia in animal models. It has also been shown to increase locomotor activity and cause stereotypy in rodents.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide in lab experiments is its ability to induce dopamine release, which can be useful in studying the role of dopamine in neurological disorders. However, its psychoactive effects may limit its use in certain experiments.
Future Directions
Future research on N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide could focus on its potential therapeutic applications in neurological disorders, as well as its potential as a tool for studying the role of dopamine in the brain. Additionally, research could explore the development of safer and more effective synthetic cathinones for research purposes.
In conclusion, N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide is a synthetic cathinone that has gained attention in the research community due to its potential applications in the field of neuroscience. Its dopamine and serotonin reuptake inhibiting properties make it a useful tool for studying the mechanisms of action of other psychoactive substances. While its psychoactive effects may limit its use in certain experiments, future research could explore its therapeutic potential and the development of safer and more effective synthetic cathinones for research purposes.
Scientific Research Applications
N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and ADHD. It has also been used in research to understand the mechanisms of action of other psychoactive substances.
properties
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)phenyl]hexanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-3-4-5-6-18(21)19-16-7-9-17(10-8-16)20-13-11-15(2)12-14-20/h7-10,15H,3-6,11-14H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTCAVMQLXRSSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)N2CCC(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylpiperidin-1-yl)phenyl]hexanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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